Cas no 206872-01-7 (2-Amino-6-bromo-4-methoxyphenol)

2-Amino-6-bromo-4-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-6-bromo-4-methoxyphenol
- 2-Amino-6-bromo-4-methoxybenzenol
- 206872-01-7
- MFCD03695460
- CS-0318320
- QOWCASMWCNULKH-UHFFFAOYSA-N
- A4491
- SCHEMBL4463386
- AMY17810
- AC-24562
- Phenol, 2-amino-6-bromo-4-methoxy-
- 2-amino-6-bromo-4-methoxy-phenol
- DTXSID20457613
- FT-0650572
- J-507977
- BB 0243949
- AE-0773
- AKOS005060958
- DTXCID10408432
- DB-005960
- G72313
- A3386
-
- MDL: MFCD03695460
- Inchi: 1S/C7H8BrNO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3
- InChI Key: QOWCASMWCNULKH-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C(=C1)N)O)Br
Computed Properties
- Exact Mass: 216.97400
- Monoisotopic Mass: 216.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
- XLogP3: 1.5
Experimental Properties
- Melting Point: 99 ºC
- PSA: 55.48000
- LogP: 2.32670
2-Amino-6-bromo-4-methoxyphenol Security Information
2-Amino-6-bromo-4-methoxyphenol Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-6-bromo-4-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AE-0773-5MG |
2-amino-6-bromo-4-methoxybenzenol |
206872-01-7 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | AE-0773-50G |
2-amino-6-bromo-4-methoxybenzenol |
206872-01-7 | >95% | 50g |
£2520.00 | 2025-02-08 | |
Key Organics Ltd | AE-0773-100G |
2-amino-6-bromo-4-methoxybenzenol |
206872-01-7 | >95% | 100g |
£4704.00 | 2025-02-08 | |
abcr | AB303842-1 g |
2-Amino-6-bromo-4-methoxybenzenol, 95%; . |
206872-01-7 | 95% | 1 g |
€170.10 | 2023-07-19 | |
TRC | A602375-200mg |
2-Amino-6-bromo-4-methoxyphenol |
206872-01-7 | 200mg |
$ 185.00 | 2022-06-08 | ||
Key Organics Ltd | AE-0773-1MG |
2-amino-6-bromo-4-methoxybenzenol |
206872-01-7 | >95% | 1mg |
£37.00 | 2025-02-08 | |
TRC | A602375-40mg |
2-Amino-6-bromo-4-methoxyphenol |
206872-01-7 | 40mg |
$ 65.00 | 2022-06-08 | ||
abcr | AB303842-5g |
2-Amino-6-bromo-4-methoxybenzenol, 95%; . |
206872-01-7 | 95% | 5g |
€452.60 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1087-250mg |
2-amino-6-bromo-4-methoxyphenol |
206872-01-7 | 95% | 250mg |
¥297.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1087-5g |
2-amino-6-bromo-4-methoxyphenol |
206872-01-7 | 95% | 5g |
¥2554.0 | 2024-04-22 |
2-Amino-6-bromo-4-methoxyphenol Related Literature
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
Additional information on 2-Amino-6-bromo-4-methoxyphenol
2-Amino-6-bromo-4-methoxyphenol (CAS No. 206872-01-7): An Overview of Its Structure, Properties, and Applications
2-Amino-6-bromo-4-methoxyphenol (CAS No. 206872-01-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a phenolic hydroxyl group, an amino group, a bromine atom, and a methoxy substituent. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.
The molecular formula of 2-Amino-6-bromo-4-methoxyphenol is C8H9BrNO2, with a molecular weight of approximately 219.07 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 135 to 137°C, making it suitable for various synthetic processes and analytical techniques.
In terms of its chemical reactivity, 2-Amino-6-bromo-4-methoxyphenol exhibits several notable properties. The phenolic hydroxyl group can participate in hydrogen bonding and can be readily deprotonated to form phenoxide ions, which are useful intermediates in many organic reactions. The amino group can undergo various transformations, such as acylation, alkylation, and condensation reactions, making it a valuable functional group for the synthesis of more complex molecules. The bromine atom can serve as a leaving group in substitution reactions, facilitating the introduction of other functional groups or the formation of new carbon-carbon bonds.
The methoxy substituent on the aromatic ring enhances the solubility of the compound in polar solvents and can influence its electronic properties. This functional group can also participate in various chemical reactions, such as ether cleavage or substitution reactions. The combination of these functional groups makes 2-Amino-6-bromo-4-methoxyphenol a valuable starting material for the synthesis of a wide range of organic compounds with diverse applications.
In the field of medicinal chemistry, 2-Amino-6-bromo-4-methoxyphenol has been studied for its potential biological activities. Recent research has focused on its use as an intermediate in the synthesis of bioactive compounds with therapeutic potential. For example, it has been used to synthesize derivatives with anti-inflammatory, antioxidant, and anticancer properties. One study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-Amino-6-bromo-4-methoxyphenol exhibited potent inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Beyond its medicinal applications, 2-Amino-6-bromo-4-methoxyphenol has also found use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For instance, it has been used as a building block for the preparation of conjugated polymers with applications in organic electronics and photovoltaic devices. These polymers exhibit excellent charge transport properties and can be used to fabricate high-performance electronic devices.
In addition to its synthetic utility, 2-Amino-6-bromo-4-methoxyphenol has been studied for its environmental impact and safety profile. Toxicological studies have shown that it is generally considered safe when handled properly and used under controlled conditions. However, like many organic compounds, it should be handled with appropriate personal protective equipment (PPE) to minimize exposure risks.
The synthesis of 2-Amino-6-bromo-4-methoxyphenol typically involves multistep processes that may include bromination, methylation, and reduction reactions. One common synthetic route involves the bromination of 4-methoxyphenol followed by the introduction of an amino group through amination or reductive amination reactions. The choice of synthetic method depends on factors such as yield, purity, and cost-effectiveness.
In conclusion, 2-Amino-6-bromo-4-methoxyphenol (CAS No. 206872-01-7) is a multifunctional organic compound with a wide range of applications in medicinal chemistry and materials science. Its unique molecular structure endows it with valuable chemical properties that make it an important intermediate in the synthesis of bioactive compounds and advanced materials. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its significance in modern scientific research.
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